Cas no 153754-31-5 (Methyl 2-(bromomethyl)-3,5-dinitrobenzoate)
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
- Methyl 2-bromomethyl-3,5-dinitrobenzoate
- METHYL 2-BROMOMETHYL-3,5-DINITRO-BENZOATE
- Benzoic acid, 2-(broMoMethyl)-3,5-dinitro-, Methyl ester
- AKOS016006372
- DB-063996
- DTXSID10696352
- SB33852
- Methyl 2-(bromomethyl)3,5-dinitro-benzoate
- MFCD04114324
- C9H7BrN2O6
- F18388
- AB18076
- 153754-31-5
-
- MDL: MFCD04114324
- Inchi: 1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3
- InChI Key: OZTMRDHUKBJZEB-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC(=CC=1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 317.94900
- Monoisotopic Mass: 317.94875g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 118Ų
Experimental Properties
- PSA: 117.94000
- LogP: 3.23090
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M074515-50mg |
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate |
153754-31-5 | 50mg |
$ 510.00 | 2022-06-04 | ||
| TRC | M074515-100mg |
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate |
153754-31-5 | 100mg |
$ 850.00 | 2022-06-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0015-1g |
Methyl 2-bromomethyl-3,5-dinitro-benzoate |
153754-31-5 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0015-5g |
Methyl 2-bromomethyl-3,5-dinitro-benzoate |
153754-31-5 | 97% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0015-500mg |
Methyl 2-bromomethyl-3,5-dinitro-benzoate |
153754-31-5 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0015-250mg |
Methyl 2-bromomethyl-3,5-dinitro-benzoate |
153754-31-5 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0015-100mg |
Methyl 2-bromomethyl-3,5-dinitro-benzoate |
153754-31-5 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0015-50mg |
Methyl 2-bromomethyl-3,5-dinitro-benzoate |
153754-31-5 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
| Apollo Scientific | OR305012-250mg |
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate |
153754-31-5 | 250mg |
£265.00 | 2024-05-23 | ||
| eNovation Chemicals LLC | Y1127157-100mg |
Methyl 2-bromomethyl-3,5-dinitro-benzoate |
153754-31-5 | 95% | 100mg |
$340 | 2024-07-28 |
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Suppliers
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (CAS No. 153754-31-5): A Multifaceted Compound in Biomedical Research
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. This compound, identified by its CAS No. 153754-31-5, is characterized by its aromatic ring system functionalized with multiple nitro groups and a bromomethyl substituent. The combination of these functional groups imparts distinct chemical properties that make it a valuable tool for exploring molecular interactions, drug development, and analytical applications. Recent advancements in synthetic chemistry and molecular biology have further expanded its utility, positioning this compound as a critical component in modern biomedical innovation.
The molecular structure of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is centered around a benzene ring with two nitro groups at the 3 and 5 positions, creating a highly electron-deficient aromatic system. The bromomethyl group at the 2 position introduces additional reactivity, enabling the compound to participate in various chemical transformations. This structural complexity is crucial for its role in applications such as molecular labeling, conjugation chemistry, and the synthesis of advanced pharmaceutical agents. The precise arrangement of functional groups also allows for the fine-tuning of its physicochemical properties, which is essential for optimizing its performance in specific biological contexts.
Recent studies have highlighted the potential of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in the development of novel therapeutic strategies. For instance, researchers have explored its use as a building block for the synthesis of bioactive molecules targeting inflammatory pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by modulating key cytokine signaling cascades. This finding underscores the compound’s versatility in drug design and its potential to address unmet medical needs in chronic inflammatory diseases.
In addition to its therapeutic applications, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate has been investigated for its role in analytical chemistry. Its strong electron-withdrawing nitro groups make it an effective probe for detecting and quantifying specific biomolecules in complex biological matrices. A 2024 paper in Analytical Chemistry reported the use of this compound as a fluorescent tag for tracking protein interactions in live-cell imaging. The high photostability and specificity of its derivatives have enabled researchers to achieve unprecedented resolution in studying cellular processes, further solidifying its importance in biomedical research.
The synthetic pathways for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate have been optimized to enhance its accessibility for experimental use. Traditional methods involving nitration and bromination reactions have been refined to improve yield and purity. Notably, a 2022 study in Organic Letters introduced a green chemistry approach using microwave-assisted synthesis, which significantly reduced reaction times and minimized byproduct formation. This advancement aligns with the growing emphasis on sustainable practices in chemical synthesis, making the compound more viable for large-scale applications.
One of the most promising areas of research involving Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is its potential in the development of targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents has been exploited to create prodrugs that enhance bioavailability and reduce off-target effects. A 2023 review in Advanced Drug Delivery Reviews highlighted the use of this compound as a linker in antibody-drug conjugates (ADCs), where it facilitates the precise delivery of cytotoxic payloads to cancer cells. This application represents a significant breakthrough in personalized medicine, offering improved treatment outcomes with reduced systemic toxicity.
Furthermore, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate has been incorporated into the design of biomaterials for regenerative medicine. Its functional groups enable the modification of polymer surfaces to promote cell adhesion and tissue integration. A 2024 study in Biomaterials demonstrated its utility in creating scaffolds for bone tissue engineering, where the compound’s nitro groups were used to immobilize growth factors, enhancing the regenerative potential of the material. These findings illustrate the compound’s adaptability across diverse biomedical applications, from drug delivery to tissue engineering.
The biological activity of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is further enhanced by its ability to interact with various biomolecules, including proteins and nucleic acids. Its electron-deficient nature allows it to participate in electrostatic interactions with charged residues on biological targets, modulating their function. A 2023 study in ACS Chemical Biology reported the use of this compound to inhibit the activity of a key enzyme involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer’s and Parkinson’s disease.
Despite its promising applications, the challenges in utilizing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate remain a focus of ongoing research. Issues such as solubility, stability, and potential cytotoxicity must be addressed to ensure its safe and effective use in biomedical contexts. Recent efforts have concentrated on developing modified derivatives with enhanced pharmacokinetic profiles. For example, a 2024 study in Drug Discovery Today introduced a series of sulfonated derivatives that exhibited improved water solubility and reduced toxicity, paving the way for broader therapeutic applications.
In conclusion, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate represents a versatile and valuable compound in the realm of biomedical research. Its unique molecular structure and functional groups have enabled a wide range of applications, from drug development to analytical chemistry and regenerative medicine. Ongoing advancements in synthetic methods and biological understanding continue to expand its potential, positioning it as a cornerstone in the quest for innovative solutions to complex medical challenges.
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